molecular formula C24H22ClNO B1163942 AM2201 N-(3-chloropentyl) isomer

AM2201 N-(3-chloropentyl) isomer

Cat. No. B1163942
M. Wt: 375.9
InChI Key: QCNUSOJQZULYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM2201 N-(3-chloropentyl) isomer is a synthetic cannabinoid which differs from AM2201 by having a 3-chloro group rather than a 5-fluoro group on the pentyl chain. The physiological and toxicological properties of this compound are not established. This product is for forensic and research applications.

Scientific Research Applications

  • C-H⋯π Interactions in Coordinated Systems : Research by Zhu et al. (2004) explores C-H⋯π interactions in isomers involving unsymmetrical triamine and diamine ligands. The study provides insight into the stability of these isomers and their structures as determined by NMR and X-ray crystallography (Zhu et al., 2004).

  • Phosphorus Complexes of N-fused Porphyrin : Młodzianowska et al. (2008) investigated phosphorus insertion into N-fused porphyrin, leading to new isomers. The study demonstrates the structural and electronic characteristics of these isomers, which have applications in coordination chemistry (Młodzianowska et al., 2008).

  • Chlorogenic Acid (CGA) Pharmacology : Naveed et al. (2018) conducted a review of the pharmacological properties of Chlorogenic Acid, an abundant isomer among caffeoylquinic acid isomers. This review covers its roles as an antioxidant, anti-inflammatory, and other therapeutic applications (Naveed et al., 2018).

  • Secondary Interactions in Chloromethylpyridinium Chlorides : A study by Jones et al. (2002) on the secondary interactions in isomeric chloromethylpyridinium chlorides highlights the significance of classical N-H.Cl(-) hydrogen bonds and Cl.Cl contacts in these compounds, contributing to our understanding of molecular interactions in isomers (Jones et al., 2002).

  • Gaussian-3 Investigation of N7 Isomers : Wang et al. (2001) conducted a Gaussian-3 investigation to examine the isomers of N7 clusters, providing insights into the stability and bonding of these molecular clusters (Wang et al., 2001).

properties

Molecular Formula

C24H22ClNO

Molecular Weight

375.9

InChI

InChI=1S/C24H22ClNO/c1-2-18(25)14-15-26-16-22(20-11-5-6-13-23(20)26)24(27)21-12-7-9-17-8-3-4-10-19(17)21/h3-13,16,18H,2,14-15H2,1H3

InChI Key

QCNUSOJQZULYQA-UHFFFAOYSA-N

SMILES

O=C(C1=CC=CC2=C1C=CC=C2)C3=CN(CCC(Cl)CC)C4=C3C=CC=C4

synonyms

AM2201 N-(3-chloropentyl) analog

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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